(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
CAS No.: 6564-72-3
Cat. No.: VC21189736
Molecular Formula: C34H36O6
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6564-72-3 |
|---|---|
| Molecular Formula | C34H36O6 |
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | (2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
| Standard InChI | InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 |
| Standard InChI Key | OGOMAWHSXRDAKZ-RUOAZZEASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol is a complex organic compound, often referred to in the context of carbohydrate chemistry and organic synthesis. This compound is a derivative of tetrahydro-2H-pyran-2-ol, with three benzyloxy groups attached at positions 3, 4, and 5, and an additional benzyloxy group attached to a methyl group at position 6. It is structurally related to 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranose, which is a protected form of glucose used in carbohydrate synthesis.
Physical and Chemical Characteristics
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The compound is typically stored in a sealed container under dry conditions, often in a freezer at temperatures below -20°C to maintain stability.
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It is classified as a warning substance with hazard statements H302, H315, H319, and H335, indicating potential risks to health and the environment .
Synthesis Overview
The synthesis of (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol typically involves the protection of a sugar molecule, such as glucose, with benzyloxy groups. This process is crucial in carbohydrate chemistry to protect hydroxyl groups during synthesis, allowing for selective reactions at other sites.
Applications in Carbohydrate Chemistry
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Carbohydrate Synthesis: This compound serves as an intermediate in the synthesis of complex carbohydrates and glycoconjugates, which are important in biological systems for cell signaling and recognition.
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Pharmaceutical Applications: Protected sugars like this compound are used in the synthesis of glycosylated pharmaceuticals, which can improve drug stability and bioavailability.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C34H36O6 |
| Molecular Weight | 540.65 g/mol |
| CAS Number | 6564-72-3 |
| MDL Number | MFCD00023849 |
| Storage Conditions | Sealed, dry, below -20°C |
| Hazard Statements | H302, H315, H319, H335 |
Biological Significance
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The compound's structure is closely related to that of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranose, which is used in the synthesis of glycosides and other carbohydrate derivatives important in biological systems .
Hazard Information
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Signal Word: Warning
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Precautionary Statements: P261, P305+P351+P338
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Storage: The compound should be stored in a sealed container under dry conditions, typically in a freezer at temperatures below -20°C to prevent degradation and ensure safety .
Handling Precautions
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Due to its potential health hazards, handling should be done with caution, using appropriate protective equipment such as gloves and safety goggles.
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